(S)-5-METHYLHYDANTOIN

Übersicht

Beschreibung

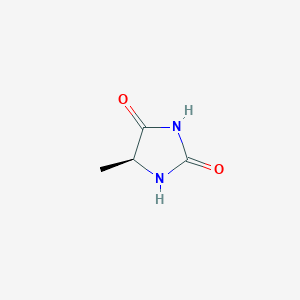

(5S)-5-methylimidazolidine-2,4-dione is a chemical compound with the molecular formula C₄H₆N₂O₂. It is a stereoisomer of (5R)-5-methylimidazolidine-2,4-dione This compound is part of the imidazolidine family, which is characterized by a five-membered ring containing two nitrogen atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (5S)-5-methylimidazolidine-2,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an amino acid derivative with a carbonyl compound, followed by cyclization to form the imidazolidine ring. The reaction conditions often include the use of a base, such as sodium hydroxide, and a solvent, such as ethanol, to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of (5S)-5-methylimidazolidine-2,4-dione may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may be optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

(5S)-5-methylimidazolidine-2,4-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imidazolidine derivatives.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The compound can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidine derivatives with additional oxygen-containing functional groups, while reduction may produce simpler imidazolidine compounds.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Antiviral Properties

(S)-5-Methylhydantoin has been studied for its antiviral properties, particularly against poliovirus. Research indicates that it inhibits the assembly of the virus and blocks post-synthetic cleavages of viral proteins, making it a potential candidate for antiviral drug development . The use of cell-free systems to study its mode of action has proven effective in understanding how it interacts with viral replication processes.

Inhibition of Kinases

The compound has also shown promise as an inhibitor of glycogen synthase kinase-3 (GSK-3), a key enzyme involved in various cellular processes including metabolism and cell proliferation. Specific derivatives of hydantoin have been evaluated for their ability to inhibit GSK-3β, with some compounds demonstrating significant inhibitory activity at micromolar concentrations . This suggests potential therapeutic applications in treating conditions such as diabetes and cancer.

Biochemical Research

DNA Damage Recognition

A notable application of this compound is in the study of DNA damage. It acts as a molecular trap for DNA glycosylases, enzymes that recognize and repair damaged DNA bases. The compound forms irreversible complexes with these enzymes, providing insights into the mechanisms of base excision repair (BER) and the structural biology of DNA repair pathways . This application is crucial for understanding how cells respond to oxidative stress and maintain genomic integrity.

Synthesis and Derivatives

Synthesis Routes

this compound can be synthesized through various methods, including the Urech synthesis from alanine sulfate and potassium cyanate. This synthesis route highlights its accessibility for research and pharmaceutical applications . Additionally, derivatives such as 5-(3,4-dichlorophenyl) methylhydantoin have been synthesized to enhance its biological activity .

Case Studies

Wirkmechanismus

The mechanism of action of (5S)-5-methylimidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

(5S)-5-methylimidazolidine-2,4-dione can be compared with other similar compounds, such as:

(5R)-5-methylimidazolidine-2,4-dione: The stereoisomer of the compound, differing in the spatial arrangement of atoms.

Imidazolidine-2,4-dione: A related compound with a similar structure but lacking the methyl group at the 5-position.

Hydantoin: Another related compound with a similar imidazolidine ring structure but different substituents.

The uniqueness of (5S)-5-methylimidazolidine-2,4-dione lies in its specific stereochemistry and the presence of the methyl group, which can influence its chemical reactivity and biological activity .

Biologische Aktivität

(S)-5-Methylhydantoin is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article aims to summarize the current understanding of its biological activity, including anti-inflammatory properties, interactions with neurotransmitter receptors, and implications for DNA repair mechanisms.

Chemical Structure and Properties

This compound is a derivative of hydantoin, characterized by a methyl group at the 5-position. Its structure can be represented as follows:

This compound exhibits chirality, which can influence its biological activity and pharmacokinetic properties.

Anti-Inflammatory Activity

Recent studies have demonstrated that derivatives of hydantoin, including this compound, exhibit significant anti-inflammatory effects. For instance, research on 1-methylhydantoin cinnamic imides showed that these compounds could significantly inhibit the release of nitric oxide (NO) and reduce the secretion of pro-inflammatory cytokines such as TNF-α and IL-1β in vitro.

Key Findings:

- Inhibition Rates: The most effective compounds showed an inhibition rate of up to 52.08% in animal models of inflammation induced by xylene .

- Mechanism of Action: The compounds were found to interact with cyclooxygenase enzymes (COX), which are critical in the inflammatory response. The IC50 values for COX-1 and COX-2 inhibition ranged from 37 ± 4 to 204 ± 10 μM .

Table 1: Inhibition of Edema by Cinnamic Imides Derived from this compound

| Compound | Dose (mg/kg) | Degree of Edema (mg) | Inhibition (%) |

|---|---|---|---|

| Control | / | 12.25 ± 1.48 | / |

| 1 | 100 | 6.84 ± 0.61 | 44.16 |

| 50 | 8.47 ± 0.64 | 30.86 | |

| 25 | 9.84 ± 0.72 | 19.67 | |

| 2 | 100 | 6.19 ± 1.13 | 49.47 |

| ... | ... | ... |

Neurotransmitter Receptor Activity

This compound derivatives have been investigated for their activity at serotonin receptors, particularly the 5-HT7 receptor, which is implicated in various neurological processes.

Research Findings:

- Selectivity: Certain derivatives exhibited high selectivity for the 5-HT7 receptor with Ki values ≤ 5 nM, indicating strong binding affinity compared to other serotonin receptors like 5-HT1A and D2R .

- Potential Applications: These findings suggest potential therapeutic applications in treating mood disorders or other conditions influenced by serotonin signaling.

DNA Repair Mechanisms

Another significant aspect of this compound's biological activity is its role in DNA repair processes. Specifically, it has been shown to interact with DNA glycosylases, enzymes critical for base excision repair.

Mechanism Insights:

Eigenschaften

IUPAC Name |

(5S)-5-methylimidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2O2/c1-2-3(7)6-4(8)5-2/h2H,1H3,(H2,5,6,7,8)/t2-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMAQYKGITHDWKL-REOHCLBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C(=O)NC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70423560 | |

| Record name | Methylhydantoin-5-(L) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70423560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40856-73-3 | |

| Record name | Methylhydantoin-5-(L) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70423560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.